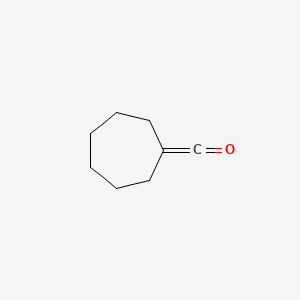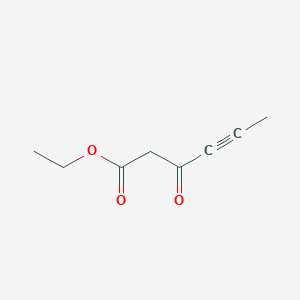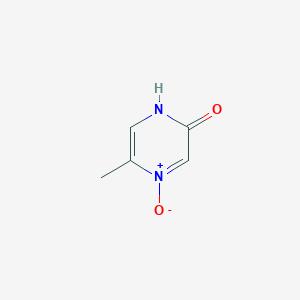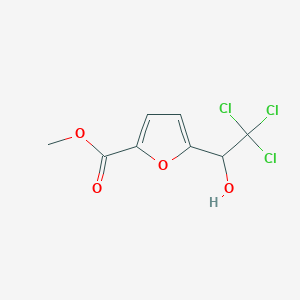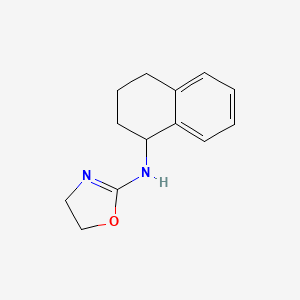
N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine: is an organic compound that belongs to the class of diamines. It is characterized by the presence of two amine groups attached to a phenylethane backbone, with each nitrogen atom substituted by two methyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine involves the reductive amination of 1-phenylethane-1,2-dione with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Direct Alkylation: Another method involves the direct alkylation of 1-phenylethane-1,2-diamine with methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine can undergo oxidation reactions, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry:
Catalysis: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine is used as a ligand in various catalytic processes, including transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry:
Polymerization: It is used as a catalyst in the polymerization of certain monomers to produce polymers with specific properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, facilitating catalytic processes. It can also act as a nucleophile, participating in various chemical reactions through its amine groups.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the phenyl group.
N,N-Dimethyl-1-phenylethane-1,2-diamine: Similar but with fewer methyl substitutions.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other diamines. This makes it particularly valuable in applications requiring specific interactions with aromatic systems.
Properties
CAS No. |
51559-07-0 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N,N,N',N'-tetramethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-13(2)10-12(14(3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI Key |
VRLWWRXSQPYXQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


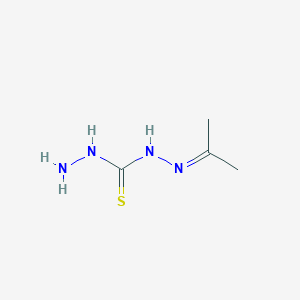
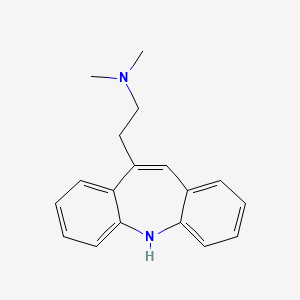

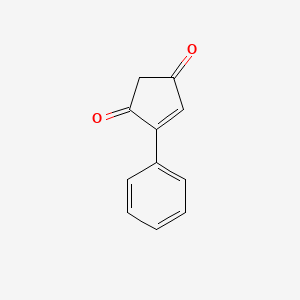
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
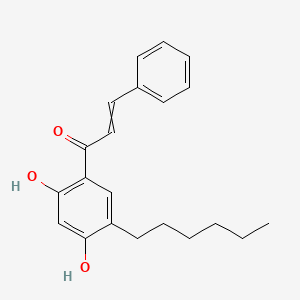


![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
